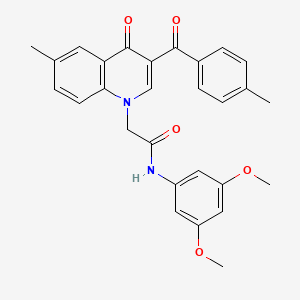![molecular formula C22H27N5O3 B2856176 1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1049462-29-4](/img/structure/B2856176.png)
1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrimidine derivatives are known to undergo a variety of chemical reactions. For example, they can participate in nucleophilic aromatic substitution reactions, especially when starting from halopyrimidines .Wissenschaftliche Forschungsanwendungen
Antiproliferative Agent Development
Compounds with the pyrido[2,3-d]pyrimidine core, similar to F5257-0588, have been identified as promising antiproliferative agents . This application is crucial in cancer research, where the inhibition of cell proliferation is a key target. F5257-0588 could be synthesized and tested for its efficacy in inhibiting the growth of cancer cells.
Antimicrobial Activity
The structural class to which F5257-0588 belongs exhibits significant antimicrobial properties . Research into this application could lead to the development of new antibiotics or antiseptic agents, particularly important in the face of rising antibiotic resistance.
Anti-inflammatory and Analgesic Research
Pyrido[2,3-d]pyrimidine derivatives are known for their anti-inflammatory and analgesic activities . F5257-0588 could be explored for its potential use in creating new pain relief medications or anti-inflammatory drugs.
Hypotensive Drug Synthesis
This class of compounds has also shown hypotensive effects, which could be beneficial in treating high blood pressure . F5257-0588 might be a candidate for the synthesis of new hypotensive drugs.
Antihistaminic Applications
The antihistaminic activity is another promising area of application for F5257-0588 . It could be used in the development of medications to treat allergies and related symptoms.
Serotonin Receptor Affinity
The introduction of hydrophobic side chains, as seen in F5257-0588, is expected to enhance the binding affinity with serotonin (5-HT) receptor sites . This could be particularly useful in the development of treatments for neurological disorders.
Tyrosine Kinase Inhibition
Among the derivatives of pyrido[2,3-d]pyrimidin-7-one, some compounds are noteworthy as tyrosine kinase inhibitors . F5257-0588 could be investigated for its potential role in the development of cancer therapies targeting tyrosine kinases.
Cyclin-Dependent Kinase (CDK) Inhibition
CDK inhibitors are vital in the regulation of cell cycle progression and are therapeutic targets in cancer treatment. F5257-0588 may serve as a lead compound in the synthesis of new CDK inhibitors .
Wirkmechanismus
Zukünftige Richtungen
Research into pyrimidine derivatives is a rapidly growing area of organic synthesis due to their wide range of biological activity . Future research could focus on synthesizing new derivatives, studying their biological activity, and optimizing their properties for potential therapeutic applications.
Eigenschaften
IUPAC Name |
1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)-7-propylpyrrolo[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-4-10-27-18(15-17-19(27)23(2)22(30)24(3)20(17)28)21(29)26-13-11-25(12-14-26)16-8-6-5-7-9-16/h5-9,15H,4,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTOCUMYIVHNIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

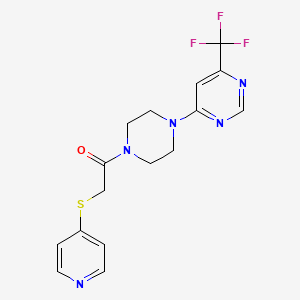
![3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2856097.png)
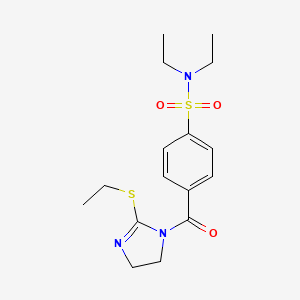
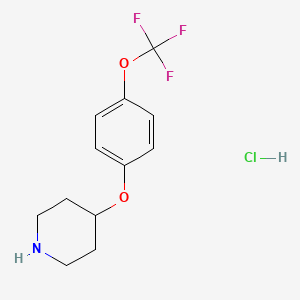
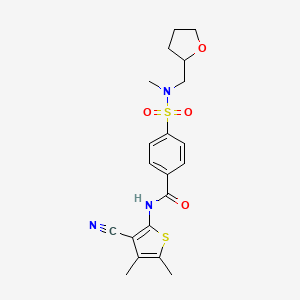
![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2856105.png)
![2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2856106.png)

![methyl [4-({2-[(4-chlorobenzyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2856109.png)
![2-Bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2856110.png)
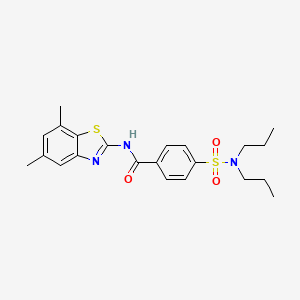

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2856114.png)
